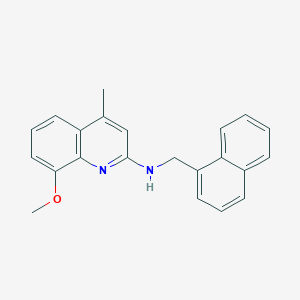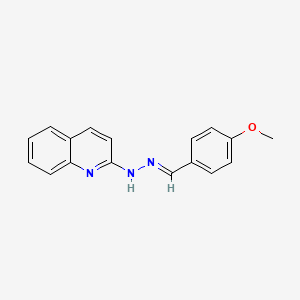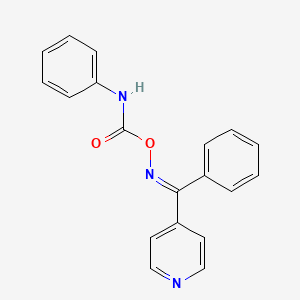
8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine
Übersicht
Beschreibung
8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine, also known as MMNQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMNQ belongs to the class of quinoline-based compounds and has shown promising results in various studies for its anticancer and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine is not fully understood. However, studies have suggested that 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine may act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and physiological effects:
8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been shown to have various biochemical and physiological effects in preclinical studies. 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases and topoisomerases. 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine research. One direction is to further investigate the mechanism of action of 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine and its potential targets in various diseases. Another direction is to optimize the synthesis method of 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine to improve its yield and solubility. Additionally, further studies are needed to evaluate the safety and efficacy of 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine in preclinical and clinical trials. Finally, 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine can be modified to develop more potent and selective derivatives with improved therapeutic properties.
Wissenschaftliche Forschungsanwendungen
8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also shown potential in inhibiting the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
In neurodegenerative disorder research, 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has shown neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also shown potential in inhibiting the replication of various viruses, including hepatitis C virus and dengue virus.
Eigenschaften
IUPAC Name |
8-methoxy-4-methyl-N-(naphthalen-1-ylmethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-15-13-21(24-22-18(15)11-6-12-20(22)25-2)23-14-17-9-5-8-16-7-3-4-10-19(16)17/h3-13H,14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFVYXQLBSLRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3865406.png)
![3-chloro-N'-[1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3865413.png)
![N'-[(5-iodo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865419.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3865420.png)
![N'-[2-(allyloxy)benzylidene]tridecanohydrazide](/img/structure/B3865425.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3865433.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3865453.png)


![4-tert-butyl-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B3865479.png)

![2-(1H-benzimidazol-2-yl)-3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B3865487.png)
